molecular formula C16H21N3O3S B2491403 3-(3-methoxypropyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 689767-35-9

3-(3-methoxypropyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B2491403
CAS RN: 689767-35-9
M. Wt: 335.42
InChI Key: RWCLZXWMZVFDKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heterocyclic compounds, such as quinazolinones, have been extensively studied for their diverse range of biological activities and applications in pharmaceutical chemistry. The interest in these compounds stems from their presence in several biologically active natural products and drugs, making them a focal point for synthetic and medicinal chemistry research (Osarodion Peter Osarumwense, 2022).

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves strategies that ensure the introduction of various substituents into the quinazolinone nucleus to explore their impact on biological activity. A common approach is the reaction of suitable anthranilic acids or their derivatives with different reagents to form the quinazolinone scaffold. For example, the synthesis of related quinazolinone derivatives has been achieved through reactions involving methyl anthranilate and specific dithiocarbamic acid derivatives in ethanol, followed by treatment with dilute hydrochloric acid or alcoholic sodium hydroxide solutions (Osarodion Peter Osarumwense, 2022).

Molecular Structure Analysis

The molecular structure of quinazolinones is critical in determining their chemical reactivity and biological activity. X-ray crystallography studies and spectral analysis (FTIR, NMR, UV-Vis) are commonly employed to elucidate the structure of synthesized quinazolinone derivatives, confirming the presence of the quinazolinone core and various substituents (K. Gudasi et al., 2006).

Chemical Reactions and Properties

Quinazolinones undergo a variety of chemical reactions that modify their structure and, consequently, their chemical and biological properties. These reactions include alkylation, acylation, and the formation of metal complexes, which can significantly affect their biological activity. The reaction conditions, such as the use of microwave irradiation, can also influence the yield and purity of the resulting compounds (V. K. Pujari et al., 2018).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystal structure, are important for their formulation and application in drug development. These properties are influenced by the nature of the substituents and the overall molecular structure. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study these properties (K. Gudasi et al., 2006).

Chemical Properties Analysis

The chemical properties of quinazolinones, including their reactivity towards various chemical reagents, stability under different conditions, and interactions with metal ions, are crucial for their use as pharmaceutical agents. Studies on the synthesis and characterization of quinazolinone derivatives provide insights into their reactivity patterns and potential for forming complexes with metals, which could have implications for their biological activity (D. Vivekanand & B. Mruthyunjayaswamy, 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would likely depend on its observed biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

3-(3-methoxypropyl)-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-21-8-2-5-19-15(20)13-11-12(18-6-9-22-10-7-18)3-4-14(13)17-16(19)23/h3-4,11H,2,5-10H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCLZXWMZVFDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxypropyl)-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.